molecular formula C8H12F2O2 B1424375 4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid CAS No. 1389313-41-0

4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid

Cat. No. B1424375
CAS RN: 1389313-41-0
M. Wt: 178.18 g/mol
InChI Key: BKYRECMZIBZSSR-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid is a chemical compound with the IUPAC name 4,4-difluoro-1-methoxycyclohexane-1-carboxylic acid . It has a molecular weight of 194.18 . This compound is a di-substituted cyclohexane carboxylic acid .


Molecular Structure Analysis

The InChI code for 4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid is 1S/C8H12F2O3/c1-13-7(6(11)12)2-4-8(9,10)5-3-7/h2-5H2,1H3,(H,11,12) . This code provides a textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid is a solid substance . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Organic Synthesis Intermediates

4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid: serves as a valuable intermediate in organic synthesis. Its difluorinated cyclohexane ring structure makes it a versatile building block for creating complex organic molecules. For instance, it can be used to synthesize novel pharmaceutical compounds with potential therapeutic effects .

Catalysis

In catalysis, this compound could be involved in chemoselective hydrogenation reactions. The presence of fluorine atoms could influence the electronic properties of the catalyst system, potentially leading to more efficient and selective reactions .

Medicinal Chemistry

In medicinal chemistry, 4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid might be used to develop modulators for treating heart failure. It could be part of a series of novel compounds that interact with the RXFP1 receptor, which is associated with hemodynamic, anti-fibrotic, and anti-inflammatory properties .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin (or hair): Taking off immediately all contaminated clothing and washing before reuse .

properties

IUPAC Name

4,4-difluoro-1-methylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O2/c1-7(6(11)12)2-4-8(9,10)5-3-7/h2-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYRECMZIBZSSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201242863
Record name 4,4-Difluoro-1-methylcyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201242863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid

CAS RN

1389313-41-0
Record name 4,4-Difluoro-1-methylcyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1389313-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Difluoro-1-methylcyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201242863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-difluoro-1-methylcyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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